Dihydralazine mesylate
Description
Historical Context of Hydrazinophthalazine Vasodilators in Research
The story of dihydralazine (B103709) is intrinsically linked to the development of the first orally active antihypertensive agents, the hydrazinophthalazines. wikipedia.orgtaylorandfrancis.com The progenitor of this class, hydralazine (B1673433), was discovered in the 1940s by scientists at Ciba who were initially searching for treatments for malaria. wikipedia.orgdrugbank.com During this research, its potent blood pressure-lowering effects were identified. wikipedia.org
This discovery marked a significant milestone in cardiovascular pharmacology. The first patent for hydralazine (originally called 1-hydrazinophthalazine) was filed in 1945 and granted in 1949, with the first scientific papers on its antihypertensive activity appearing in 1950. taylorandfrancis.comwikipedia.org It was subsequently approved by the U.S. Food and Drug Administration (FDA) in 1953, becoming one of the first oral medications for high blood pressure. primescholars.comwikipedia.org
Dihydralazine, another member of the hydrazinophthalazine family, emerged within this context. wikipedia.org It shares a similar mechanism of action with hydralazine, acting as a direct smooth muscle relaxant. wikipedia.orgpharmascholars.com Early research confirmed that these compounds primarily dilate resistance arterioles, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. wikipedia.orgwikipedia.org Initial studies in the 1950s on 1-hydrazinophthalazine confirmed its ability to significantly increase cardiac output in both normotensive and hypertensive individuals. ahajournals.org These pioneering investigations established the foundation for the clinical use of hydrazinophthalazines and sparked further research into their hemodynamic effects and metabolic pathways. primescholars.comahajournals.org
Current Research Landscape and Unaddressed Questions Pertaining to Dihydralazine Mesylate
Despite being a long-standing compound, this compound continues to be a subject of scientific inquiry, with research exploring its mechanisms, interactions, and potential new applications.
Recent research has focused on the specifics of its chemical stability and compatibility. A 2020 study investigated the compatibility of this compound with metamizole (B1201355), a commonly used analgesic. The study found a significant incompatibility, with dihydralazine concentration decreasing immediately and considerably upon mixing. mdpi.comresearchgate.net This highlights the reactive nature of the arylhydrazine derivative and points to a need for further research on its compatibility with other intravenously administered drugs. mdpi.comresearchgate.net
| Initial Dihydralazine Concentration | Initial Metamizole Concentration | Dihydralazine Remaining After 30 Mins | Metamizole Remaining After 24 Hrs |
|---|---|---|---|
| 0.25 mg/mL | 25 mg/mL | Not Detectable | ~85-90% |
| 0.75 mg/mL | 25 mg/mL | Not Detectable | ~80-85% |
| 0.25 mg/mL | 50 mg/mL | Not Detectable | ~85-90% |
| 0.75 mg/mL | 50 mg/mL | Not Detectable | ~80-85% |
The fundamental mechanism of action of hydrazinophthalazines is also an area of active investigation. While it is known to be a vasodilator, the precise molecular pathways are still being fully elucidated. wikipedia.org Recent theories suggest that dihydralazine's effects may be mediated through the inhibition of calcium ion influx into vascular smooth muscle cells and the stimulation of nitric oxide (NO) release from endothelial cells. patsnap.com The release of NO activates guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), which promotes muscle relaxation. patsnap.com
Furthermore, the broader class of hydrazinophthalazines is being explored for applications beyond hypertension. Research into hydralazine has shown potential for its repurposing as an epigenetic drug in cancer therapy. primescholars.commdpi.com Studies have suggested that it can re-express tumor suppressor genes through demethylation. mdpi.com This raises the question of whether dihydralazine could have similar properties, opening a new frontier for research.
Several unaddressed questions remain:
Precise Molecular Targets: While the roles of calcium inhibition and nitric oxide stimulation are proposed, the exact molecular targets and the full cascade of intracellular events initiated by dihydralazine are not completely understood. wikipedia.orgpatsnap.com
Epigenetic Potential: Can dihydralazine, like hydralazine, be effectively repurposed as an epigenetic modulator in oncology? Clinical studies are needed to explore this possibility. mdpi.com
Pharmacokinetic Variability: The metabolism of related compounds is known to be affected by a patient's acetylator status. taylorandfrancis.com Further research could clarify the full impact of genetic polymorphisms on the pharmacokinetics and pharmacodynamics of dihydralazine.
Renal and Hormonal Effects: An ongoing clinical trial (NCT00311974) is investigating the effect of dihydralazine on kidney function and hormones in healthy individuals, indicating that its full physiological effects are still under examination. drugbank.comdrugbank.com
Drug-Drug Interactions: As the compatibility study with metamizole showed, there is a lack of comprehensive data on dihydralazine's interactions with other medications, which is a critical area for future research to ensure medication safety. mdpi.comresearchgate.net
| Research Area | Key Findings / Status | Unaddressed Questions |
|---|---|---|
| Chemical Compatibility | Shown to be highly incompatible with metamizole, leading to rapid degradation. mdpi.comresearchgate.net | What is its compatibility profile with other common intravenous drugs? |
| Mechanism of Action | Acts as a direct arteriolar vasodilator. wikipedia.org May involve Ca2+ influx inhibition and NO release. patsnap.com | What are the precise molecular targets and signaling pathways? |
| Epigenetic Effects | Related compound hydralazine shows potential as a demethylating agent in cancer therapy. mdpi.com | Does dihydralazine possess clinically relevant epigenetic activity? |
| Renal/Hormonal Impact | Currently under investigation in a clinical trial (NCT00311974). drugbank.com | What are the specific effects on renal hemodynamics and hormonal systems in humans? |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
69467-96-5 |
|---|---|
Molecular Formula |
C9H14N6O3S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
(4-hydrazinylphthalazin-1-yl)hydrazine;methanesulfonic acid |
InChI |
InChI=1S/C8H10N6.CH4O3S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4) |
InChI Key |
DRFCWYSGNDFNPW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)C(=NN=C2NN)NN |
Origin of Product |
United States |
Elucidation of Pharmacological Mechanisms and Cellular Dynamics of Dihydralazine Mesylate
Direct Vasodilatory Actions in Vascular Smooth Muscle Research
The principal effect of Dihydralazine (B103709) is the direct relaxation of smooth muscle, particularly in the arterial vasculature. patsnap.comwikipedia.org This action decreases peripheral resistance and, consequently, blood pressure.
The vasodilatory effect of Dihydralazine is significantly linked to its influence on calcium ion (Ca²⁺) dynamics within vascular smooth muscle cells. Research indicates that the compound functions by directly relaxing arteriolar smooth muscles through the inhibition of calcium ion movement into these cells, a process essential for muscle contraction. patsnap.com By preventing this influx of calcium, Dihydralazine induces vasodilation. patsnap.com
Studies on the closely related compound, hydralazine (B1673433), support this mechanism, suggesting an interference with calcium transport. drugbank.com This interference may involve preventing the influx of calcium into the cells or inhibiting the inositol (B14025) trisphosphate-induced release of Ca²⁺ from the sarcoplasmic reticulum, an intracellular storage site. wikipedia.orgdrugbank.com This disruption in the calcium balance ultimately prevents the contraction of the muscle cells. ahajournals.org
In addition to calcium modulation, the nitric oxide (NO) pathway appears to play a role in the pharmacological effects of Dihydralazine. Some research suggests that Dihydralazine may exert part of its vasodilatory effect by stimulating the release of nitric oxide, which is a powerful endogenous vasodilator. patsnap.com The activation of cytosolic guanylate cyclase by NO increases the intracellular levels of cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP), which in turn leads to vasodilation. drugbank.com
While some studies in specific contexts, such as renal inflammation, have shown that hydralazine can inhibit inducible nitric oxide synthase (iNOS), its role in direct vasodilation is more commonly associated with enhancing NO availability. nih.gov For instance, hydralazine has been suggested to prevent nitrate (B79036) tolerance by inhibiting the activation of membrane-bound oxidases that produce superoxide (B77818), thereby preserving the vasodilatory action of nitrates. ahajournals.org The interaction is further supported by findings that nitric oxide can increase the hypotensive activities of Dihydralazine. drugbank.com
Comparative Pharmacodynamics with Related Hydrazinophthalazine Compounds
Dihydralazine belongs to the hydrazinophthalazine chemical class and shares a very similar mechanism of action and pharmacological profile with its parent compound, hydralazine. wikipedia.orgpatsnap.com Both are direct-acting arteriolar vasodilators that reduce peripheral resistance. patsnap.comwikipedia.org
The table below provides a comparative overview of the pharmacodynamic properties of Dihydralazine and Hydralazine based on available research findings.
| Feature | Dihydralazine | Hydralazine |
| Primary Mechanism | Direct relaxation of arteriolar smooth muscle. patsnap.com | Direct relaxation of arteriolar smooth muscle. wikipedia.org |
| Calcium Modulation | Inhibits the influx of calcium ions into vascular smooth muscle cells. patsnap.com | Interferes with calcium transport, possibly by inhibiting Ca²⁺ influx or release from the sarcoplasmic reticulum. drugbank.comahajournals.org |
| Nitric Oxide Pathway | Thought to stimulate the release of nitric oxide (NO). patsnap.com | May prevent nitrate tolerance by inhibiting superoxide production; can inhibit iNOS in specific inflammatory contexts. ahajournals.orgnih.gov |
| Vascular Selectivity | Primarily acts on arterioles. | Primarily acts on resistance arterioles. wikipedia.org |
| Metabolic Pathway | Undergoes N-acetylation, similar to hydralazine. | Metabolized through acetylation, which is subject to genetic polymorphism (slow vs. fast acetylators). nih.govnih.gov |
A notable difference when comparing hydrazinophthalazines to other classes of vasodilators, such as calcium channel blockers (CCBs), is their effect on sodium retention. nih.gov Unlike CCBs, vasodilators like hydralazine can cause sodium retention, which is a consideration in their therapeutic use. nih.gov
Investigation of Signaling Pathways and Downstream Cellular Responses
Research into hydralazine, a close analog of Dihydralazine, has uncovered its influence on several key cellular signaling pathways beyond direct vasodilation.
One significant finding is the activation of the hypoxia-inducible factor (HIF)-1α pathway. ahajournals.org Hydralazine was found to inhibit prolyl hydroxylase domain (PHD) enzymes, which are responsible for degrading HIF-1α under normal oxygen conditions. ahajournals.org This inhibition leads to the stabilization and accumulation of HIF-1α protein. ahajournals.org The activated HIF-1α then promotes the transcription of downstream target genes, including vascular endothelial growth factor (VEGF), which is involved in angiogenesis. ahajournals.org In vivo studies have confirmed that hydralazine can induce HIF-1α and elevate VEGF levels in tissues and plasma. ahajournals.org
Other signaling pathways have also been identified:
PI3K/Akt Pathway: In studies related to sepsis, hydralazine was shown to suppress inflammatory and antioxidant responses by preventing the activation of the PI3K/Akt pathway in the liver and kidney. researchgate.net
Apoptosis Pathways: In leukemic T cells, hydralazine has been demonstrated to induce the intrinsic (mitochondrial) pathway of apoptosis. oncotarget.com This involves the activation of Bak (a pro-apoptotic protein), loss of mitochondrial membrane potential, and is dependent on caspase-9. oncotarget.com
Inflammatory Signaling: Hydralazine has been observed to attenuate renal inflammation by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as reducing inflammation-related proteins through the JAK2/STAT3 signaling pathway. nih.gov
Furthermore, specific research on Dihydralazine has identified it as a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), an enzyme implicated in diseases such as diabetic macular edema. google.com
The table below summarizes the key signaling pathways affected by hydrazinophthalazines.
| Signaling Pathway | Effect | Downstream Cellular Response | Compound Studied |
| HIF-1α Pathway | Inhibition of PHD enzymes, leading to HIF-1α stabilization. ahajournals.org | Increased expression of target genes like VEGF, promotion of angiogenesis. ahajournals.org | Hydralazine |
| PI3K/Akt Pathway | Prevention of pathway activation during sepsis. researchgate.net | Suppression of inflammatory and oxidative stress responses. researchgate.net | Hydralazine |
| Intrinsic Apoptosis Pathway | Activation of Bak and caspase-9. oncotarget.com | Induction of apoptosis in leukemic T cells. oncotarget.com | Hydralazine |
| JAK2/STAT3 Pathway | Reduction of signaling in renal tissue. nih.gov | Attenuation of inflammation-related protein expression. nih.gov | Hydralazine |
| SSAO Activity | Potent inhibition of the enzyme. google.com | Potential therapeutic effect in diseases related to elevated SSAO activity. google.com | Dihydralazine |
In Vitro Pharmacological Investigations and Preclinical Modeling of Dihydralazine Mesylate
Biochemical and Enzymatic Activity Research
The enzymatic interactions of dihydralazine (B103709) have been a key area of research, revealing its inhibitory effects on specific enzymes involved in physiological and pathophysiological processes.
Inhibition of Myeloperoxidase Activity by Dihydralazine and Metabolites
Dihydralazine and its parent compound, hydralazine (B1673433), have been identified as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and oxidative stress. nih.gov In comparative in vitro studies, dihydralazine has demonstrated potent inhibition of MPO activity. The inhibitory potency of dihydralazine can vary depending on the in vitro assay system used. For instance, in a 4-aminoantipyrin-based system, dihydralazine was found to be a more potent inhibitor of MPO than hydralazine. In contrast, when using a 2,2'-azino-bis-3-ethyl-benzothiazoline-6-sulphonic acid system, the inhibitory potencies of the two compounds were more comparable.
It has been postulated that the metabolites of dihydralazine also contribute to the inhibition of MPO activity. nih.gov This interaction is of significant interest as it may be linked to the immunological reactions observed with hydralazine-related compounds, such as drug-induced lupus and ANCA-associated vasculitis, where MPO is a known autoantigen. nih.gov
Table 1: Comparative Inhibition of Myeloperoxidase (MPO) by Dihydralazine and Hydralazine in Different Assay Systems
| Compound | Assay System | Inhibitory Constant (Ki) |
|---|---|---|
| Dihydralazine | 4-aminoantipyrin | 4 µM |
| Hydralazine | 4-aminoantipyrin | 25 µM |
| Dihydralazine | 2,2'-azino-bis-3-ethyl-benzothiazoline-6-sulphonic acid | 1.4 µM |
| Hydralazine | 2,2'-azino-bis-3-ethyl-benzothiazoline-6-sulphonic acid | 1.2 µM |
Data sourced from in vitro comparative studies.
Interaction with Semicarbazide-Sensitive Amine Oxidase (SSAO)
Dihydralazine is recognized as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). google.comgoogle.com SSAO is an enzyme that catalyzes the oxidative deamination of primary amines, leading to the production of aldehydes, hydrogen peroxide, and ammonia. Elevated SSAO activity has been associated with various inflammatory and vascular diseases. google.com
As a hydrazine (B178648) derivative, dihydralazine's inhibitory effect on SSAO is a significant aspect of its pharmacological profile. google.comnih.govnih.gov The presence of an additional hydrazino group in dihydralazine compared to hydralazine may contribute to a more advantageous therapeutic application as an SSAO inhibitor. google.com In vitro assays have confirmed the inhibitory action of dihydralazine on SSAO, with a reported IC50 value of 0.5 µM on human serum SSAO. google.com This inhibition is thought to be irreversible and may initially present as a competitive interaction with the enzyme. nih.govnih.gov
Table 2: Inhibitory Activity of Dihydralazine on Semicarbazide-Sensitive Amine Oxidase (SSAO)
| Enzyme Source | Parameter | Value |
|---|---|---|
| Human Serum SSAO | IC50 | 0.5 µM |
Data sourced from in vitro enzymatic assays.
Cellular and Molecular Pharmacology Studies
While the biochemical and enzymatic activities of dihydralazine have been characterized to some extent, detailed in vitro research focusing solely on its direct effects on endothelial cell functions such as angiogenesis, proliferation, migration, and specific signaling pathways is limited in the available scientific literature. Much of the existing research in these areas has been conducted on its parent compound, hydralazine. Although dihydralazine is noted to have very similar effects to hydralazine, a detailed, evidence-based account of its specific actions in the following areas is not well-documented. wikipedia.org
Angiogenesis Modulation Research in Endothelial Cell Models
Specific studies detailing the modulation of angiogenesis in endothelial cell models by dihydralazine mesylate are not prominently available in the reviewed scientific literature. Research in this area has predominantly focused on hydralazine, which has been shown to have both pro- and anti-angiogenic effects depending on the experimental context. nih.govspandidos-publications.comahajournals.org
Direct and detailed research findings on the specific effects of this compound on endothelial cell proliferation, migration, and tube formation are not extensively reported. Studies on the related compound, hydralazine, have shown that it can inhibit endothelial cell migration and, in combination with other agents, prevent vascular tube formation. spandidos-publications.comnih.gov However, dedicated studies to quantify these effects for dihydralazine are lacking.
Antibacterial and Antibiofilm Activity Research
While research specifically investigating the antibacterial and antibiofilm properties of this compound is limited, studies on the closely related compound, hydralazine, have revealed significant antimicrobial potential. As both compounds belong to the hydrazinophthalazine class and share a similar mode of action as vasodilators, the findings for hydralazine suggest a promising area for future investigation into dihydralazine's capabilities.
In vitro studies have demonstrated that hydralazine possesses antibacterial and antibiofilm activity against both Gram-positive and Gram-negative bacteria. Research has shown its effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. The mechanism of action appears to involve the disruption of key bacterial processes, with molecular docking analyses indicating potential interactions with protein targets essential for bacterial survival.
Key findings from in vitro testing of hydralazine include the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values, which quantify the lowest concentration of a drug that inhibits visible growth and kills the bacteria, respectively, have been established for various bacterial strains. For example, against S. aureus, MIC and MBC values have been reported in the range of 128 to 2048 µg/ml. dntb.gov.ua Furthermore, hydralazine has been shown to reduce the viability of established bacterial biofilms by as much as 50%. dntb.gov.ua When combined with conventional antibiotics like oxacillin (B1211168) and vancomycin, hydralazine has demonstrated synergistic effects, enhancing the efficacy of these agents. dntb.gov.ua
In Vitro Antibacterial Activity of Hydralazine
This table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of hydralazine against various bacterial strains as reported in preclinical research. These findings on hydralazine suggest potential areas of study for the related compound, dihydralazine.
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 128 - 2048 | 128 - 2048 | dntb.gov.ua |
| Gram-Positive & Gram-Negative Strains (General) | 39.5 - 1250 | 39.5 - 1250 | nih.govconsensus.app |
Preclinical Animal Model Studies and Translational Research Paradigms
Preclinical studies using animal models are fundamental for understanding the physiological effects of compounds like dihydralazine before they can be considered for human trials. These models allow for detailed investigation into hemodynamics, potential therapeutic applications beyond antihypertensive effects, and important pharmacological variables such as sex differences.
Evaluation of Hemodynamic Effects in Animal Models (e.g., Systemic Vascular Resistance, Cardiac Output)
Dihydralazine's primary pharmacological action is vasodilation, which has been extensively evaluated in preclinical animal models. Studies in conscious, spontaneously hypertensive rats (SHR) provide a clear picture of its hemodynamic profile.
When administered to SHR, dihydralazine causes a rapid and sustained decrease in blood pressure and total peripheral resistance, with effects lasting up to 24 hours. frontiersin.org This reduction in vascular resistance is the primary mechanism for its antihypertensive effect. In response to the drop in blood pressure, a reflex activation of the sympathetic nervous system typically occurs. This leads to a significant, though short-lived, increase in heart rate and cardiac output, which is generally observed for 1 to 2 hours post-administration. frontiersin.org These findings highlight the body's compensatory mechanisms in response to potent arteriolar vasodilation. The hemodynamic effects observed in these preclinical models are crucial for predicting the compound's action in a clinical setting.
Hemodynamic Effects of Dihydralazine in Spontaneously Hypertensive Rats
This table details the observed changes in key hemodynamic parameters following the administration of dihydralazine (0.3 mg/kg i.a.) in a preclinical rat model of hypertension.
| Hemodynamic Parameter | Observed Effect | Duration of Effect | Reference |
|---|---|---|---|
| Blood Pressure | Rapid Decrease | Up to 24 hours | frontiersin.org |
| Systemic (Peripheral) Vascular Resistance | Rapid Decrease | Up to 24 hours | frontiersin.org |
| Cardiac Output | Significant Increase | 1 - 2 hours | frontiersin.org |
| Heart Rate | Significant Increase | 1 - 2 hours | frontiersin.org |
Neuroprotective Potential Research in Animal Models of Neurological Disorders
Emerging research, primarily focused on the related compound hydralazine, suggests a potential neuroprotective role for hydrazinophthalazine derivatives. These findings open a new translational research paradigm for dihydralazine, exploring its utility in neurological disorders.
In animal models of Parkinson's disease, oral administration of hydralazine has been shown to protect dopaminergic neurons from neurotoxicity. frontiersin.org The mechanism behind this protection involves the activation of the Nrf2-ARE signaling pathway, a critical component of the cellular defense against oxidative stress. frontiersin.orgresearchgate.net Hydralazine treatment in these models led to reduced oxidative damage, amelioration of motor deficits, and attenuation of neuron loss. frontiersin.org
Furthermore, in rat models of spinal cord injury (SCI), systemically applied hydralazine demonstrated significant neuroprotective effects. consensus.appnih.govnih.gov It was found to reduce levels of acrolein, a toxic aldehyde produced during lipid peroxidation that contributes to secondary injury after trauma. nih.gov By scavenging acrolein, hydralazine treatment resulted in less tissue damage, improved motor function, and reduced neuropathic pain. consensus.appnih.gov These studies suggest that hydralazine, and potentially dihydralazine, could mitigate neuronal damage in conditions characterized by oxidative stress and secondary injury cascades. nih.govbohrium.com
Considerations for Sex Differences in Preclinical Pharmacology Models
Acknowledging sex as a biological variable is crucial in preclinical pharmacology to ensure that research findings are applicable to all populations. researchgate.netbohrium.com Historically, preclinical studies have often favored male animals, which can lead to a biased understanding of a drug's efficacy and safety. researchgate.netgoogle.com Physiological, hormonal, and genetic differences between sexes can influence a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).
Regulatory bodies and scientific organizations increasingly advocate for the inclusion of both male and female models in study designs. bohrium.com In a preclinical study evaluating cardiovascular drugs in beagle models, hydralazine was administered to both male and female animals. The study reported that hydralazine produced similar effects on blood pressure in both sexes, with the effects continuing for 19 hours post-dose. This type of inclusive research design is imperative for determining if a compound's effects are consistent across sexes, a critical step for the translation of preclinical data. nih.gov
Advanced Analytical Methodologies and Stability Profiling of Dihydralazine Mesylate
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic techniques are fundamental in the pharmaceutical analysis of Dihydralazine (B103709) mesylate, enabling accurate quantification and the identification of impurities. These methods are crucial for ensuring the quality, safety, and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for Dihydralazine. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the assay of Dihydralazine in bulk and pharmaceutical dosage forms pharmascholars.com. A typical RP-HPLC method employs a C18 column, such as a Hypersil C18 (150 × 4.6 mm, 5 µm), with isocratic elution pharmascholars.com. The mobile phase often consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) pharmascholars.comnih.gov.
UV detection is frequently used, with the detection wavelength typically set around 305 nm or 310 nm to monitor the effluents pharmascholars.comnih.gov. These methods are validated according to International Council for Harmonisation (ICH) guidelines and demonstrate good linearity, precision, accuracy, and specificity, making them suitable for routine quality control analysis pharmascholars.com. For instance, one validated method showed linearity in a concentration range of 25-150 μg/mL with a retention time of approximately 2.75 minutes pharmascholars.com.
While UV detection is common for Dihydralazine, electrochemical detection has been successfully applied for the analysis of the structurally similar compound hydralazine (B1673433), suggesting its potential applicability for Dihydralazine. This technique offers significant advantages in sensitivity and specificity, particularly for analyzing biological samples like plasma nih.gov. The method for hydralazine involves derivatization followed by separation on a reversed-phase column and measurement using a screen oxidation mode nih.gov.
Table 1: Example of HPLC Method Parameters for Dihydralazine Analysis
| Parameter | Condition |
|---|---|
| Instrument | Waters HPLC system with PDA detector pharmascholars.com |
| Column | Hypersil C18 (150 × 4.6 mm, 5 µm) pharmascholars.com |
| Mobile Phase | Phosphate buffer: Acetonitrile (98:2 v/v) pharmascholars.com |
| Flow Rate | 0.8 mL/min pharmascholars.com |
| Detection | UV at 305 nm pharmascholars.com |
| Injection Volume | 20 µL pharmascholars.com |
| Column Temperature | 40°C pharmascholars.com |
| Retention Time | 2.75 min pharmascholars.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the structural elucidation of metabolites and degradation products of Dihydralazine. These methods provide high sensitivity and selectivity, which are essential for identifying unknown compounds in complex matrices nih.govnih.govnih.gov.
LC-MS methods have been instrumental in characterizing the products formed during forced degradation studies of Dihydralazine nih.govnih.gov. By coupling HPLC with Diode-Array Detection (DAD) and a mass spectrometer, researchers can obtain both UV spectra and mass information for each separated compound, facilitating identification nih.govnih.gov. For example, in studies of Dihydralazine in a mixture with hydrochlorothiazide, LC-DAD and LC-MS were used to detect and identify several degradation products formed under various stress conditions nih.govnih.gov.
Furthermore, a validated HPLC-MS/MS method has been developed for the quantification of Dihydralazine in human plasma nih.gov. This method allows for a much simpler sample preparation (protein precipitation) compared to older techniques and provides excellent sensitivity and selectivity. Special care, such as the addition of 1,4-dithiothreitol (DTT) and cooling, is required during sample handling to prevent the reactive hydrazine (B178648) compound from decomposing or converting nih.gov. This HPLC-MS/MS method was validated in the range of 0.500-302 ng/mL in human plasma, demonstrating high precision and accuracy nih.gov.
Gas Chromatography (GC) offers an alternative approach for the analysis of Dihydralazine, although it often requires derivatization to improve the volatility and thermal stability of the analyte. GC is a key technique in pharmaceutical analysis for tasks such as impurity profiling and residual solvent analysis drawellanalytical.comscirp.org.
For the related compound hydralazine, GC methods have been developed for its determination in tablets and plasma nih.govnih.gov. One method involves the quantitative reaction of hydralazine with 2,4-pentanedione to form a stable, chromatographable derivative, 1-(3,5-dimethylpyrazole)phthalazine nih.gov. Another approach for plasma analysis converts hydralazine into tetrazolo[1,5-a]phthalazine using nitrous acid nih.gov. These derivatized compounds can then be quantified using GC with detectors such as a nitrogen-selective detector (NSD) or an electron capture detector (ECD) researchgate.netrroij.com. Given the structural similarity, these derivatization strategies and detection methods could be adapted for the analysis of Dihydralazine.
Degradation Pathway Elucidation and Chemical Stability Investigations
Understanding the chemical stability of Dihydralazine is critical for formulation development, establishing storage conditions, and defining shelf-life. Stability studies involve subjecting the drug to stress conditions like heat, humidity, light, and a range of pH values to identify potential degradation products and pathways nih.govglobalresearchonline.net.
Forced degradation studies have shown that Dihydralazine is sensitive to high temperature and humidity, UV/Vis light, and pH conditions at or above 7 nih.govnih.gov. Conversely, it demonstrates relative stability in acidic conditions when tested alone nih.govnih.gov. However, when in a mixture with other drugs like hydrochlorothiazide, its degradation can be significantly accelerated, and it can become sensitive to acidic environments as well nih.govnih.gov. Under UV/Vis light exposure, Dihydralazine's degradation can be substantial, reaching 100% after high exposures nih.gov. The degradation process generally follows first-order kinetics nih.govnih.gov. LC-MS techniques are crucial in these studies for identifying the resulting degradation products, which is the first step in elucidating the complete degradation pathway nih.govnih.govresearchgate.net.
The rate of degradation of Dihydralazine is highly dependent on environmental factors, and kinetic studies quantify this dependence. The degradation process has been shown to follow pseudo-first-order kinetics nih.govmdpi.com.
Effect of pH: The stability of Dihydralazine is significantly influenced by pH. In a liquid state, it is stable in strongly acidic environments (e.g., 1.61% degradation in 1 M HCl) but degrades substantially in neutral and alkaline conditions nih.gov. The degradation increases significantly as the pH rises, with 38.54% degradation at pH 7, 74.98% at pH 10, and complete (100%) decomposition in a strongly alkaline environment (1 M NaOH) nih.gov. This V-shaped pH-rate profile, with maximum stability in the acidic range, is common for drugs susceptible to hydrolysis scirp.org.
Effect of Temperature and Humidity: In the solid state, Dihydralazine shows sensitivity to elevated temperature and humidity. For example, after two months at 70°C and 80% relative humidity (RH), a degradation of 22.01% was observed nih.gov.
Effect of Light: Dihydralazine is photosensitive. While it may pass photostability tests under standard ICH conditions (1.2 million lux hours), higher exposures to UV/Vis light lead to significant degradation nih.gov. One study reported 13.26% degradation at three times the ICH dose and 100% degradation at six times the ICH dose nih.gov.
Table 2: Degradation of Dihydralazine Under Various pH Conditions
| Condition | Percentage Degradation |
|---|---|
| 1 M HCl | 1.61% nih.gov |
| Buffer pH 4 | 5.50% nih.gov |
| Buffer pH 7 | 38.54% nih.gov |
| Buffer pH 10 | 74.98% nih.gov |
| 1 M NaOH | 100% nih.gov |
These kinetic studies are vital for predicting the shelf-life of Dihydralazine mesylate and for developing stable pharmaceutical formulations.
Identification and Characterization of Degradation Products and By-products
The stability of this compound is a critical attribute that can impact its safety and efficacy. Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. These studies help in understanding the degradation pathways and in the development of stability-indicating analytical methods.
A significant degradation product of dihydralazine has been identified under alkaline conditions (1 M NaOH) and UV/Vis light exposure. This degradation product is 1,4-dihydrazinylidenophthalazine. Its characterization has been performed using Liquid Chromatography with Diode Array Detection (LC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govnih.govresearchgate.net. In negative ion ESI LC/MS, this degradation product exhibits a characteristic mass spectrum that aids in its identification nih.govresearchgate.net.
Studies have shown that dihydralazine is sensitive to high temperature and humidity, UV/Vis light, and pH levels of 7 and above, while it demonstrates resistance to acidic conditions nih.govnih.gov. The degradation of dihydralazine has been observed to follow first-order kinetics, with the most rapid degradation occurring in a strongly alkaline environment (1 M NaOH) nih.govnih.gov.
In addition to degradation products, by-products or process-related impurities that may arise during the synthesis of this compound are also a key consideration for quality control. One such process-related impurity is 1-amino-4-hydrazino-phthalazine. A method for the preparation of this specific impurity has been patented, highlighting its relevance in the manufacturing process wipo.int. Another identified process-related impurity in the closely related compound, hydralazine hydrochloride, is 1-(2-phthalazin-1-ylhydrazino)phthalazine, also referred to as "Hazh Dimer". The structural elucidation of this impurity has been accomplished using advanced analytical techniques such as High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (HR/AM-LCMS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy researchgate.netscispace.com.
The comprehensive characterization of these degradation products and by-products is crucial for establishing a complete impurity profile of this compound. The use of hyphenated techniques like LC-MS/MS and multidimensional NMR is invaluable for the unequivocal structural identification of these impurities conicet.gov.ar.
Table 1: Identified Degradation Products and By-products of Dihydralazine
| Compound Name | Type | Method of Identification |
| 1,4-dihydrazinylidenophthalazine | Degradation Product | LC-DAD, LC-MS |
| 1-amino-4-hydrazino-phthalazine | By-product | Synthesis |
| 1-(2-phthalazin-1-ylhydrazino)phthalazine (Hazh Dimer) | By-product | HR/AM-LCMS/MS, NMR, FTIR |
Analytical Approaches for Genotoxic Impurities (e.g., Hydrazine, Hydrazides, Hydrazones)
The control of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical aspect of drug safety, as these impurities have the potential to damage DNA and cause mutations even at very low levels. For this compound, potential genotoxic impurities include hydrazine, hydrazides, and hydrazones, which can be process-related impurities or arise from degradation. Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for the limits of genotoxic impurities, often employing the Threshold of Toxicological Concern (TTC) concept. A TTC of 1.5 µ g/day intake for a genotoxic impurity is generally considered to pose a negligible lifetime cancer risk europa.euaifa.gov.ittapi.comnihs.go.jp.
Given the low permissible limits for GTIs, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels. The analysis of hydrazine and related compounds is challenging due to their high reactivity, polarity, and lack of a strong chromophore, which often necessitates derivatization to enhance their detectability nih.govresearchgate.netscribd.com.
A variety of analytical techniques have been employed for the analysis of hydrazine, hydrazides, and hydrazones. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC), frequently coupled with mass spectrometry (MS) for enhanced sensitivity and specificity nih.govresearchgate.netresearchgate.netrasayanjournal.co.in.
Derivatization Strategies:
Pre-column derivatization is a common strategy to improve the chromatographic retention and detection of these polar and non-UV absorbing compounds. Several derivatizing agents have been utilized:
Aldehydes: Benzaldehyde (B42025) is a common derivatizing agent that reacts with hydrazine and acetohydrazide to form stable hydrazones. A robust LC-MS method has been developed for the simultaneous quantification of hydrazine and acetohydrazide using benzaldehyde derivatization. This method addresses challenges such as unexpectedly high recoveries by employing a 'matrix matching' sample preparation strategy, which involves acidifying the reaction medium with benzoic acid to ensure consistent derivatization rates nih.govresearchgate.net. Other aldehydes like 2-hydroxy-1-naphthaldehyde (B42665) have also been used for the determination of dihydralazine and its metabolites, with detection by UV at 406 nm rroij.com.
Acetone (B3395972): An in-situ derivatization-headspace GC-MS methodology has been developed for the determination of trace levels of hydrazine in drug substances. This method uses acetone or deuterated acetone as the derivatizing reagent to form acetone azine, which is then analyzed by headspace GC-MS. This approach offers excellent sensitivity, with a limit of quantitation (LOQ) as low as 0.1 ppm researchgate.net.
Chromatographic Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the trace-level quantification of derivatized genotoxic impurities. A validated method for the simultaneous quantification of hydrazine and acetohydrazide (1-100 ppm) using benzaldehyde derivatization followed by LC-MS has been successfully developed nih.govresearchgate.net. For the quantification of hydrazine in human urine, an HPLC-MS/MS method has been developed that can measure concentrations over six orders of magnitude, demonstrating the high sensitivity of this technique nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): Headspace GC-MS, particularly after derivatization with acetone, is a highly sensitive method for the determination of residual hydrazine in pharmaceutical samples researchgate.net.
The choice of the analytical method depends on the specific impurity, the matrix, and the required sensitivity. Method validation according to ICH guidelines is essential to ensure the reliability of the results for these critical impurities rasayanjournal.co.inpharmascholars.comjddtonline.info.
Table 2: Analytical Approaches for Genotoxic Impurities
| Genotoxic Impurity | Analytical Technique | Derivatizing Agent | Key Features |
| Hydrazine, Acetohydrazide | LC-MS | Benzaldehyde | Simultaneous quantification, 'matrix matching' for improved recovery |
| Hydrazine | Headspace GC-MS | Acetone | High sensitivity (LOQ ~0.1 ppm) |
| Hydrazine | HPLC-UV | 2-hydroxy-1-naphthaldehyde | Pre-column derivatization for UV detection |
| Hydrazine | HPLC-MS/MS | p-anisaldehyde | High sensitivity for biological samples |
Synthetic Chemistry and Structural Modifications of Dihydralazine Mesylate and Analogues
Synthetic Pathways and Chemical Transformations of Dihydralazine (B103709) and its Derivatives
The synthesis of 1,4-dihydrazinophthalazine, the active component of dihydralazine mesylate, can be achieved through several routes, often starting from readily available precursors like phthalonitrile (B49051) or phthalic anhydride (B1165640). One common method involves the reaction of phthalonitrile with an excess of aqueous hydrazine (B178648). thieme-connect.de This reaction can be facilitated by the presence of urea, which enhances the solubility of the starting materials and aids in the isolation of the product. thieme-connect.de An alternative approach utilizes the condensation of phthalic anhydride with substituted hydrazines to yield 2-substituted 4-hydroxyphthalazin-1(2H)-ones, which can be further modified. thieme-connect.de Another synthetic strategy involves the reaction of 1,2-difunctionalized benzenes with hydrazine or its derivatives. thieme-connect.de
Once synthesized, the dihydralazine molecule serves as a versatile platform for a variety of chemical transformations, leading to a diverse range of derivatives. The presence of two reactive hydrazine groups allows for condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones are key intermediates in the synthesis of several heterocyclic systems. For instance, treatment of these intermediates with:
Aryl diazonium chlorides leads to the formation of formazans.
Thioglycolic, thiolactic, or thiomalic acids results in the synthesis of 4-thiazolidinones. researchgate.net
Potassium cyanide and glacial acetic acid yields α-substituted acetonitriles. researchgate.net
Aryl sulphonyl chlorides produces sulphonamides. researchgate.net
These transformations highlight the utility of dihydralazine as a building block in the creation of new chemical entities with potential biological activities. researchgate.net
Design and Synthesis of Novel Analogues with Modified Pharmacological Profiles
The core structure of dihydralazine has been a template for the rational design and synthesis of novel analogues with the aim of enhancing therapeutic efficacy and exploring new pharmacological applications. A notable example is the development of a new series of 6-(4-substitutedphenyl)-3-pyridazinones as potential vasodilator analogues of hydralazine (B1673433), a closely related compound. nih.govnih.gov In one study, a series of these pyridazinone derivatives were synthesized and evaluated for their vasorelaxant activity. Several of these new compounds exhibited potent vasorelaxant effects, with some demonstrating significantly greater activity than hydralazine itself. nih.govnih.gov Specifically, compounds with certain substitutions on the phenyl ring showed superior EC50 values, indicating a higher potency. nih.govnih.gov
The design of these analogues often involves computational approaches, such as 3D-QSAR pharmacophore modeling, to predict the biological activity of the designed molecules before their synthesis. nih.gov This in silico screening helps in identifying promising candidates and guiding the synthetic efforts towards compounds with the desired pharmacological profiles.
Furthermore, research into phthalazine (B143731) derivatives has extended beyond cardiovascular applications. Novel series of phthalazine derivatives have been synthesized and investigated for their potential anticancer activity. For example, some newly synthesized phthalazinone derivatives bearing an isoindol-1,3-dione moiety have been screened for their antitumor activity against human breast cancer cell lines (MCF-7), with some compounds showing potent cytotoxic effects. bu.edu.eg
Derivatization Strategies for Analytical Purposes
The accurate quantification of dihydralazine in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. Due to its reactive nature, dihydralazine often requires derivatization to form a more stable and easily detectable compound for analysis by techniques such as spectrophotometry, gas chromatography (GC), and high-performance liquid chromatography (HPLC). researchgate.net
Several derivatization reagents and methods have been developed for this purpose. A common strategy involves the reaction of the hydrazine functional groups with carbonyl-containing compounds to form stable hydrazones. These derivatives often exhibit enhanced chromophoric or fluorophoric properties, facilitating their detection.
Below is a table summarizing some of the key derivatization strategies for the analytical determination of dihydralazine:
| Derivatizing Reagent | Reaction Product | Analytical Technique | Detection Method |
|---|---|---|---|
| 2-hydroxy-1-naphthaldehyde (B42665) | 1,4-bis[(2-hydroxy-1-naphthyl)methylene hydrazine]phthazine (a yellow dihydrazone) | Spectrophotometry | UV-Vis at 420 nm |
| Acetylacetone | Not specified | Gas Chromatography (GC) | Nitrogen-Phosphorus Flame Ionization Detector (N-P-FID) |
| Ethyl Chloroformate (ECF) | ECF derivative | Gas Chromatography (GC) | Flame Ionization Detector (FID) |
The reaction conditions for these derivatization reactions, such as pH, temperature, and reaction time, are optimized to ensure complete and reproducible derivatization, leading to accurate and reliable analytical results. For instance, the derivatization with 2-hydroxy-1-naphthaldehyde is typically carried out in an acidic medium. researchgate.net
Structure Activity Relationships Sar and Computational Modeling of Dihydralazine Mesylate
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. libretexts.org QSAR models are built by correlating physicochemical properties or structural features, known as molecular descriptors, with a measured biological response. jocpr.comslideshare.net These models are invaluable for predicting the activity of novel compounds, helping to prioritize synthesis and testing, and providing insights into the molecular mechanisms of drug-receptor interactions. nih.gov
For phthalazine (B143731) derivatives like Dihydralazine (B103709), SAR studies have been crucial. An investigation into the inhibition of myeloperoxidase activity by the antihypertensive compounds Hydralazine (B1673433), Dihydralazine, and Cadralazine highlighted the importance of their chemical structures. nih.gov While the study did not present a formal quantitative model, it established a clear structure-activity relationship, indicating that these pyridazine-based compounds interact with the enzyme's binding sites. nih.gov Such foundational SAR data is essential for developing predictive QSAR models. A hypothetical QSAR analysis for a series of Dihydralazine analogs would involve calculating various molecular descriptors and correlating them with a specific biological activity, such as antihypertensive effect or enzyme inhibition.
Table 1: Example Molecular Descriptors for QSAR Analysis of Dihydralazine Analogs
| Descriptor Type | Specific Descriptor | Potential Impact on Activity |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the target receptor. |
| Steric | Molecular Volume, Surface Area | Determines the geometric fit within the receptor's binding pocket. |
| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity Indices | Quantifies molecular branching and shape, which can relate to receptor binding. |
This table is for illustrative purposes to show the types of data used in QSAR studies.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like Dihydralazine) when bound to a specific receptor or enzyme. plos.org This method is crucial for understanding the interactions at a molecular level and for structure-based drug design. nih.gov
While specific docking studies on Dihydralazine mesylate are not extensively detailed in the available literature, research on its parent compound, Hydralazine, provides valuable insights. Computational studies have explored Hydralazine's potential as an antineoplastic agent through docking with the enzyme methyltransferase. scienceopen.com Another study used molecular docking to investigate the antibacterial and antibiofilm activity of Hydralazine, suggesting possible interactions with essential bacterial protein targets. nih.gov These analyses help to identify key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, providing a rationale for the compound's activity and a basis for designing more potent derivatives.
Table 2: Summary of Molecular Docking Findings for Hydralazine
| Target Protein | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Methyltransferase | Oncology | Prediction of binding mode and interactions, suggesting a potential mechanism for antineoplastic activity. | scienceopen.com |
| Bacterial Proteins | Infectious Disease | Identification of potential interactions with essential bacterial targets, supporting observed antibacterial activity. | nih.gov |
In Silico Prediction of Biological Activities and Pharmacokinetic Properties
In silico methods are widely used to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates early in the discovery process. nih.govmdpi.com These predictive models use a compound's chemical structure to estimate its pharmacokinetic profile and potential biological effects, which helps in reducing the time and cost associated with experimental testing. nih.gov
For Dihydralazine, in silico tools can predict a range of properties. Pharmacokinetic prediction involves evaluating characteristics like intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. biorxiv.org Biological activity prediction can be performed using software that screens the molecule against databases of known biological targets, suggesting potential new therapeutic uses. actamedica.orgresearchgate.net For instance, given its known role as a vasodilator, predictive models could explore its potential interactions with other cardiovascular targets or pathways.
Table 3: Hypothetical In Silico ADMET Profile for Dihydralazine
| Property | Predicted Value/Classification | Implication for Drug Development |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects. |
| CYP450 Enzyme Inhibition | Inhibitor of specific isoforms | Potential for drug-drug interactions. |
| Aqueous Solubility | Moderate | Sufficient solubility for formulation. |
| AMES Mutagenicity | Negative | Low likelihood of being a mutagen. |
This table represents the type of predictive data generated from in silico ADMET tools.
Computational Chemistry Approaches for Lead Optimization and Compound Design
Computational chemistry is a cornerstone of modern lead optimization, the process of refining a promising compound (a "hit" or "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.com Techniques such as free energy perturbation (FEP+) and molecular dynamics simulations are used to predict how modifications to a chemical structure will affect its binding affinity and other properties. schrodinger.com
Starting from a molecule like Dihydralazine, computational approaches can guide the design of new analogs. nih.gov Based on SAR data and the results from molecular docking studies, chemists can propose structural modifications. For example, if docking reveals a specific hydrogen bond is crucial for activity, new compounds can be designed to enhance this interaction. plos.org Computational tools can then be used to virtually screen these new designs, predicting their potency and ADMET profiles before they are synthesized. researchgate.net This iterative cycle of design, prediction, and synthesis accelerates the development of optimized drug candidates. zenodo.org
Table 4: Computational Strategies for Lead Optimization of Dihydralazine Analogs
| Optimization Goal | Computational Strategy | Example Modification |
|---|---|---|
| Increase Potency | Use molecular docking and free energy calculations to identify modifications that improve binding affinity. | Add a functional group to form an additional hydrogen bond with the target receptor. |
| Improve Selectivity | Dock analogs against the primary target and known off-targets to identify structures with preferential binding. | Modify a substituent to create steric hindrance in the binding site of an off-target protein. |
| Enhance Oral Bioavailability | Employ QSAR and ADMET prediction models to assess properties like solubility and permeability. | Adjust the molecule's polarity (LogP) to fall within an optimal range for absorption. |
| Reduce Metabolism | Identify potential sites of metabolism using metabolic prediction software and modify those positions. | Replace a metabolically labile hydrogen atom with a fluorine atom. |
Metabolism, Biotransformation, and Intermediary Biochemical Pathways of Dihydralazine Mesylate
Elucidation of Metabolic Pathways and Enzyme Systems Involved
The biotransformation of dihydralazine (B103709) is a complex process involving multiple enzymatic pathways, leading to the formation of a variety of metabolites. The primary routes of metabolism include acetylation, oxidation, and the formation of hydrazones. These pathways are influenced by genetic factors and the involvement of specific enzyme systems, which dictate the pharmacokinetic profile and biological activity of the compound.
A crucial factor in the metabolism of dihydralazine and other hydrazine (B178648) derivatives is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme. nih.govresearchgate.net This enzyme is primarily responsible for the N-acetylation of numerous drugs and xenobiotics. nih.gov Genetic variations in the NAT2 gene result in different enzyme activity levels, categorizing individuals into distinct acetylator phenotypes: rapid, intermediate, and slow acetylators. nih.govnih.govfrontiersin.org
The acetylator status significantly influences the metabolic fate of hydralazine (B1673433), a closely related compound. Slow acetylators tend to have higher plasma concentrations of the parent drug and a different metabolite profile compared to rapid acetylators. clinpgx.org For instance, when administered orally, the major plasma metabolite in slow acetylators is hydralazine pyruvic acid hydrazone, whereas in fast acetylators, it is 3-methyltriazolophthalazine. clinpgx.org Studies in human hepatocytes have confirmed a robust gene-dose response, with hydralazine N-acetylation activity being highest in rapid acetylators, lower in intermediate acetylators, and lowest in slow acetylators. nih.gov This phenotypic difference, determined by NAT2 polymorphisms, can influence both the therapeutic and adverse effects of the drug. nih.govtandfonline.com Research comparing recombinant human NAT1 and NAT2 found that NAT2 has a significantly higher affinity (over 20-fold lower Kₘ value) and a 50-fold higher clearance for hydralazine, confirming NAT2 as the primary enzyme for its acetylation at therapeutic concentrations. nih.gov
| Acetylator Phenotype | NAT2 Enzyme Activity | Predominant Oral Metabolite | Clinical Implication |
|---|---|---|---|
| Slow | Low/Absent | Hydralazine Pyruvic Acid Hydrazone clinpgx.org | Higher plasma levels of parent drug clinpgx.org |
| Intermediate | Intermediate | Mixed | Intermediate drug exposure |
| Rapid | High | 3-Methyltriazolophthalazine clinpgx.org | Lower plasma levels of parent drug clinpgx.org |
The cytochrome P450 (CYP) enzyme system plays a significant role in the oxidative metabolism of dihydralazine. acs.orgnih.gov Specifically, CYP1A2 and CYP3A4 have been identified as key enzymes involved in its biotransformation. acs.orgnih.gov Dihydralazine can be metabolically activated by these enzymes into a reactive metabolite. acs.orgacs.orgnih.gov This reactive intermediate is capable of covalently binding to the P450 enzymes themselves, leading to their inactivation in a process known as mechanism-based inactivation. acs.orgnih.gov
This inactivation has been demonstrated in human liver microsomes, where preincubation with dihydralazine and NADPH led to a decrease in the activity of CYP1A2 (measured by phenacetin (B1679774) O-deethylase activity) and CYP3A4 (measured by testosterone (B1683101) 6β-hydroxylase activity). nih.gov The inactivation follows pseudo-first-order kinetics and is saturable, confirming a mechanism-based process. nih.gov It has been suggested that this covalent binding of a reactive dihydralazine metabolite to CYP1A2 could act as a neoantigen, triggering an immunological response that may be linked to rare cases of drug-induced immunoallergic hepatitis. acs.orgacs.orgnih.gov While CYP1A2 is a primary target, research in rat liver microsomes suggests that the inactivation may not be entirely selective, with CYP2C11 and CYP3A also being affected. acs.org Besides CYP enzymes, other metabolic processes like one-electron oxidation can be catalyzed by peroxidases, leading to the formation of free radical species. nih.gov
A significant metabolic pathway for dihydralazine involves the non-enzymatic formation of hydrazones through reaction with endogenous keto acids. clinpgx.orgnih.gov The parent compound can react with substances like pyruvic acid or alpha-ketoglutarate (B1197944) to form hydralazine pyruvic acid hydrazone and hydralazine alpha-ketoglutarate hydrazone, respectively. clinpgx.orgnih.gov
Identification and Characterization of Major and Minor Metabolites
The metabolism of dihydralazine results in a diverse array of products. Studies in hypertensive patients have identified several classes of metabolites in urine. nih.gov These include:
Acetylated products: Resulting from the action of NAT2. nih.gov
Oxidation products: Formed through pathways likely involving CYP450 enzymes. nih.govnih.gov
Hydrazones: Arising from reactions with endogenous keto acids. nih.govnih.gov
Products of decomposition. nih.gov
Quantitative analysis in patients revealed that primary acetylated and primary oxidized metabolites are major contributors, each accounting for about 20% of the dose recovered in urine and feces. nih.gov Acid-labile hydrazones represented approximately 6% of the dose. nih.gov
The primary metabolic pathways for the related compound hydralazine involve acetylation to form methyl-triazolo-phthalazine (MTP), which can be further oxidized to hydroxy-methyl-triazolo-phthalazine (3OH-MTP). researchgate.net Another pathway proceeds via an oxidative intermediate to form N-acetylhydrazinophthalazinone. researchgate.net Both of these major pathways involve acetylation reactions catalyzed predominantly by NAT2. researchgate.net
| Metabolite Class | Formation Pathway | Key Enzymes/Reactants | Example Metabolites |
|---|---|---|---|
| Acetylated Products | N-acetylation | N-Acetyltransferase 2 (NAT2) researchgate.net | Methyl-triazolo-phthalazine (MTP) researchgate.net |
| Oxidation Products | Oxidation | Cytochrome P450 (e.g., CYP1A2, CYP3A4) acs.orgnih.gov | Hydroxy-methyl-triazolo-phthalazine (3OH-MTP) researchgate.net |
| Hydrazones | Condensation Reaction | Endogenous keto acids (e.g., Pyruvic acid) clinpgx.orgnih.gov | Dihydralazine pyruvic acid hydrazone clinpgx.orgnih.gov |
Impact on Endogenous Biochemical Processes
Dihydralazine and its metabolites can interact with and influence various endogenous biochemical processes, most notably those involving nucleic acids.
Hydralazine, the parent compound of dihydralazine, has been shown to interact with DNA through several mechanisms. One proposed mechanism involves its ability to function as a non-nucleoside DNA methyltransferase (DNMT) inhibitor. researchgate.netnih.gov By inhibiting DNMTs, hydralazine can lead to a global decrease in DNA methylation, which in turn can reactivate the expression of tumor suppressor genes that were silenced by hypermethylation. nih.gov
Furthermore, hydralazine can cause direct DNA damage. researchgate.net Its metabolism can generate free radical species that induce oxidative stress and cause DNA strand cleavage. nih.gov Another significant interaction is the formation of covalent adducts with abasic (Ap) sites in DNA. acs.org Ap sites are common endogenous DNA lesions, and hydralazine has been shown to react rapidly with these sites under physiological conditions. acs.org The formation of these hydralazine-DNA adducts could block DNA repair processes normally initiated by enzymes like apurinic endonuclease (APE) and may contribute to the drug's genotoxic properties. acs.org Exposure to hydrazine has been shown to induce unscheduled DNA synthesis, which is associated with nucleotide excision repair, and to cause DNA single-strand breaks. nih.gov Transcriptomic analysis following hydrazine exposure indicates an impact on cell cycle progression, particularly affecting the G2/M DNA damage checkpoint. nih.gov
Mitochondrial Functionality and Cellular Stress Response Pathways
While research specifically investigating dihydralazine mesylate's direct impact on mitochondrial function and cellular stress is limited, extensive studies on the structurally and functionally similar compound, hydralazine, provide significant insights into these pathways.
Modulation of Mitochondrial Dynamics
Hydralazine has been identified as a key modulator of mitochondrial dynamics, particularly through its interaction with the mitochondrial fission protein, dynamin-related peptide-1 (Drp1) oup.comnih.govnih.gov. Research demonstrates that hydralazine binds to the GTPase domain of Drp1, inhibiting its activity in a dose-dependent manner oup.comnih.gov. This inhibition of Drp1-mediated mitochondrial fission is a critical mechanism for its cardioprotective effects against acute ischemia/reperfusion injury (IRI) oup.comnih.govnih.gov.
In cellular models of oxidative stress, pre-treatment with hydralazine attenuates mitochondrial fragmentation and subsequent cell death oup.comnih.gov. This protective effect was shown to be dependent on Drp1, as it was absent in cells deficient in the protein oup.comnih.gov. In isolated adult murine cardiomyocytes subjected to simulated IRI, hydralazine not only inhibited mitochondrial fission but also preserved mitochondrial fusion events and reduced cardiomyocyte death oup.comnih.govconsensus.app.
| Treatment Group | Parameter | Result | Percentage (%) |
|---|---|---|---|
| Normoxic Time Control | Cell Death | 18.0 ± 2.4% | 18.0 |
| Vehicle Control + SIRI | Cell Death | 34.1 ± 1.5% | 34.1 |
| Hydralazine + SIRI | Cell Death | 24.7 ± 2.8% | 24.7 |
| Vehicle Control + SIRI | Cells with Fragmented Mitochondria | 48.5 ± 4.8% | 48.5 |
| Hydralazine + SIRI | Cells with Fragmented Mitochondria | 16.9 ± 6.7% | 16.9 |
Induction of the Intrinsic Apoptotic Pathway
In contrast to its protective role in cardiomyocytes, hydralazine has been shown to induce apoptosis in certain cancer cells through the mitochondrial or "intrinsic" pathway nih.govnih.govresearchgate.net. In human p53-mutant leukemic T cells, hydralazine treatment leads to caspase-dependent apoptosis nih.govnih.govresearchgate.net. The mechanism involves the activation of the pro-apoptotic protein Bak, a subsequent loss of the mitochondrial membrane potential (ΔΨm), and the accumulation of reactive oxygen species (ROS) nih.govnih.gov.
The critical role of the mitochondrial pathway in this context is highlighted by the observation that cells overexpressing anti-apoptotic proteins like Bcl-2 and Bcl-xL, or cells deficient in caspase-9, are strongly resistant to hydralazine-induced cell death nih.govresearchgate.net.
Activation of Cellular Stress Response Pathways
A significant aspect of hydralazine's mechanism of action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govresearchgate.netfrontiersin.orgnih.gov. Nrf2 is a master transcriptional regulator that plays a pivotal role in the cellular antioxidant and cytoprotective response nih.gov.
Hydralazine acts as a potent reactivator of the Nrf2/Antioxidant Response Element (ARE) pathway nih.govfrontiersin.org. It induces the translocation of Nrf2 from the cytoplasm to the nucleus, where it binds to the ARE and drives the expression of numerous downstream antioxidant and cytoprotective genes nih.govfrontiersin.org. This activation of Nrf2 signaling confers protection against oxidative stress-induced cell death and is a key factor in its neuroprotective effects observed in models of Parkinson's disease frontiersin.orgmdsabstracts.org. Studies have shown that hydralazine's ability to reduce ROS production is dependent on the Nrf2 pathway nih.gov.
This Nrf2 activation leads to tangible benefits, such as reducing levels of ROS and abating cellular damage, thereby extending cellular health-span and delaying aging-related cellular dysfunction nih.gov.
Induction of DNA Damage
In the context of its anti-tumor activity, studies have shown that hydralazine treatment can trigger DNA damage nih.govnih.gov. This genotoxic stress may contribute to its ability to induce apoptosis in leukemic T cells, activating a pathway comparable to that triggered by certain genotoxic drugs nih.gov.
Chemical and Pharmacological Interactions of Dihydralazine Mesylate
Drug-Drug Compatibility and Incompatibility Studies (e.g., Intravenous Admixtures)
The chemical reactivity of dihydralazine (B103709), an arylhydrazine derivative, makes it susceptible to interactions when mixed with other drugs in intravenous (IV) solutions. mdpi.com Studies have specifically investigated its compatibility with other agents commonly administered in critical care settings.
A notable incompatibility has been identified between dihydralazine mesylate and metamizole (B1201355) sodium (dipyrone) when combined in a 0.9% sodium chloride solution. mdpi.comresearchgate.net Research has demonstrated that the concentration of dihydralazine decreases immediately and significantly upon mixing with metamizole. mdpi.com This chemical incompatibility can lead to a reduction in the therapeutic efficacy of dihydralazine. mdpi.com The degradation of metamizole also increases in the presence of dihydralazine, with a more substantial decline observed at higher dihydralazine concentrations. mdpi.com
The following table summarizes the percentage of the initial concentration of dihydralazine and metamizole remaining over 24 hours in a binary admixture, demonstrating the instability of the combination.
| Time (hours) | Dihydralazine 0.75 mg/mL & Metamizole 25 mg/mL (% remaining) | Dihydralazine 0.25 mg/mL & Metamizole 50 mg/mL (% remaining) |
| Dihydralazine | ||
| 0 | < 10% | ~ 30% |
| 1 | Not Detectable | < 10% |
| 24 | Not Detectable | Not Detectable |
| Metamizole | ||
| 0 | ~ 100% | ~ 100% |
| 1 | ~ 97% | ~ 98% |
| 24 | ~ 82% | ~ 88% |
Data derived from a study on the compatibility of dihydralazine and metamizole in 0.9% sodium chloride solution. mdpi.com
Given this high degree of incompatibility, the intravenous co-administration of dihydralazine and metamizole should be strictly avoided. mdpi.comresearchgate.net If both drugs are required, they should be administered through separate catheter lines to prevent interaction. mdpi.com
The incompatibility between dihydralazine and metamizole is the result of a direct chemical reaction between the two compounds. mdpi.com The degradation pathway involves the liberation of formaldehyde (B43269) from the metamizole structure. Dihydralazine, being a hydrazine (B178648) derivative, readily reacts with this liberated formaldehyde. mdpi.comresearchgate.net
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been used to identify the products of this reaction. In admixtures of dihydralazine and metamizole, dihydralazine (m/z 191 for [M + H]⁺) becomes undetectable, while several degradation products appear. researchgate.net
Identified Mass Signals in Dihydralazine-Metamizole Admixtures: researchgate.net
m/z 203: Attributed to a degradation product.
m/z 215: Attributed to a degradation product.
m/z 218 [M + H]⁺: Corresponds to hydrolyzed metamizole.
m/z 285 [M + H]⁺: Points to the presence of sulphite ions in the admixture.
The postulated pathway suggests that dihydralazine's reaction with formaldehyde shifts the equilibrium of metamizole degradation, leading to an increased breakdown of metamizole. mdpi.com This chemical reaction results in the formation of new products and the rapid loss of active dihydralazine, rendering the antihypertensive therapy ineffective. mdpi.com
Pharmacodynamic Interactions with Concomitantly Administered Agents
The primary pharmacodynamic effect of dihydralazine is vasodilation, leading to a reduction in blood pressure. When administered with other drugs, this effect can be potentiated or antagonized. These interactions are not due to chemical incompatibility in an admixture but rather the combined physiological effects on the body.
The hypotensive effects of dihydralazine are often enhanced when used in combination with other antihypertensive agents, which can be a therapeutic advantage but requires careful monitoring. drugbank.comnih.gov Conversely, certain drug classes can diminish its therapeutic efficacy. drugbank.com
The table below details some of the key pharmacodynamic interactions of dihydralazine.
| Concomitantly Administered Agent/Class | Nature of Interaction |
| Other Antihypertensive Agents | |
| Beta-Blockers (e.g., Acebutolol, Atenolol, Celiprolol) | Increased hypotensive activities. drugbank.com |
| Diuretics (e.g., Chlorothiazide, Chlorthalidone) | Increased therapeutic efficacy and hypotensive activities. drugbank.com |
| ACE Inhibitors (e.g., Benazepril) | Increased hypotensive activities. drugbank.comebsco.com |
| Calcium Channel Blockers | Increased effects of calcium channel blockers. ebsco.com |
| Angiotensin II Receptor Blockers (ARBs) (e.g., Azilsartan medoxomil) | Increased hypotensive activities. drugbank.com |
| Alpha-Blockers (e.g., Alfuzosin) | Increased hypotensive activities. drugbank.com |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | |
| (e.g., Aceclofenac, Acemetacin, Celecoxib) | Decreased therapeutic efficacy of Dihydralazine. drugbank.com |
| Other Agents | |
| Agents causing hypotension (e.g., Aldesleukin, Baclofen, Avanafil) | Increased hypotensive activities. drugbank.com |
| Sympathomimetics (e.g., Benzphetamine, Arbutamine) | Decreased antihypertensive activities of Dihydralazine. drugbank.com |
| Monoamine Oxidase Inhibitors (MAOIs) | Caution is advised due to potential for significant interactions. ebsco.com |
| Tizanidine | Potential for dangerously low blood pressure. ebsco.com |
Influence on Drug Metabolizing Enzymes and Drug Transporters
Dihydralazine can interact with the physiological systems responsible for drug metabolism and transport, potentially altering its own clearance and that of other drugs.
Research indicates that dihydralazine is a mechanism-based inactivator of specific cytochrome P450 (CYP450) enzymes. nih.govacs.org This occurs when dihydralazine is converted by a CYP enzyme into a reactive metabolite, which then covalently binds to and inactivates the enzyme itself. nih.gov This inactivation is time-dependent and can have significant clinical implications. nih.gov
Studies in human liver microsomes have shown that dihydralazine metabolism leads to the inactivation of CYP1A2 and CYP3A4. acs.org The inactivation of CYP1A2 is particularly noteworthy as autoantibodies directed against this enzyme have been found in patients who developed immunoallergic hepatitis related to dihydralazine. acs.org Research using rat liver microsomes also demonstrated inactivation of CYP2C11 and CYP3A, alongside CYP1A2. nih.gov
Summary of Dihydralazine's Influence on CYP450 Enzymes:
| Enzyme | Species Studied | Observed Effect | Reference |
| CYP1A2 | Human, Rat | Mechanism-based inactivation; time-dependent loss of activity. nih.govacs.org | nih.govacs.org |
| CYP3A4 | Human | Inactivation during dihydralazine metabolism. acs.org | acs.org |
| CYP2C9 | Human | No significant effect on activity. acs.org | acs.org |
| CYP2C11 | Rat | Time-dependent loss of activity. nih.gov | nih.gov |
| CYP3A | Rat | Time-dependent loss of activity. nih.gov | nih.gov |
| CYP1A1 | Rat | Less effective inactivation compared to CYP1A2. nih.gov | nih.gov |
| CYP2B | Rat | Less effective inactivation compared to CYP1A2. nih.gov | nih.gov |
Regarding drug transporters, studies using hydralazine (B1673433) to induce hypoxic stress in an in-vitro model of the blood-brain barrier have shown an impact on efflux transporters. nih.gov This research indicated that exposure to hydralazine led to an increase in the activity of P-glycoprotein (Pgp) and Multidrug Resistance-Associated Protein 1 (MRP-1). nih.gov These transporters are responsible for extruding a wide range of substances from cells, and their increased activity could potentially affect the distribution and efficacy of other co-administered drugs that are substrates for these transporters. nih.govmdpi.com
Future Perspectives and Emerging Research Avenues for Dihydralazine Mesylate
Development of Advanced Delivery Systems for Hydralazine (B1673433) Derivatives
To enhance the therapeutic efficacy and patient compliance of hydralazine and its derivatives like dihydralazine (B103709) mesylate, researchers are actively developing advanced drug delivery systems. These systems aim to provide controlled and targeted release, overcoming limitations associated with conventional oral administration.
One promising approach involves the use of nanoparticle-based drug delivery systems. For instance, a pH-responsive nanoparticle system has been designed to co-deliver dihydralazine (HDZ) and a doxorubicin-based prodrug. doaj.org This system is engineered to recognize the acidic tumor microenvironment, allowing for the precise release of HDZ. doaj.org The released dihydralazine then dilates tumor blood vessels, which in turn enhances the penetration and accumulation of the nanoparticles deep within the tumor tissue. doaj.org This strategy not only improves the efficacy of the accompanying chemotherapeutic agent but also promotes the infiltration of T cells into the tumor, suggesting a dual role in enhancing both chemotherapy and immunotherapy. doaj.org
Another area of investigation is the development of transdermal drug delivery systems. Matrix diffusion-controlled transdermal patches for hydralazine hydrochloride have been formulated using various polymeric blends to achieve a sustained release pattern. ijpsr.com Studies have shown that combinations of polymers like Eudragit L100 and PVP, as well as Ethylcellulose and PVP, can provide a controlled release of the drug for over 12 hours. ijpsr.com This method of delivery offers the potential for prolonged therapeutic effect and improved patient convenience.
Hydrogel-based delivery systems are also being explored. mdpi.com Injectable hydrogels, in particular, offer a minimally invasive method for localized and controlled drug release. mdpi.com These advanced systems can be tailored to respond to specific physiological conditions, making them suitable for a variety of therapeutic applications. mdpi.com
| Delivery System | Key Features | Potential Advantages |
| pH-Responsive Nanoparticles | Recognizes acidic tumor environments for targeted release of dihydralazine. doaj.org | Enhances penetration of co-administered chemotherapy; promotes anti-tumor immune response. doaj.org |
| Transdermal Patches | Provides sustained drug release over an extended period (e.g., 12 hours). ijpsr.com | Improved patient compliance; prolonged therapeutic action. ijpsr.com |
| Injectable Hydrogels | Allows for minimally invasive, localized, and controlled drug administration. mdpi.com | Precise targeting of therapeutic agents; adaptable to physiological conditions. mdpi.com |
Repurposing Potential in Non-Hypertensive Therapeutic Areas
The pharmacological activities of dihydralazine and its parent compound, hydralazine, extend beyond vasodilation, leading to investigations into their potential use in other diseases, notably in oncology and infectious diseases.
Anti-Angiogenesis:
Hydralazine has demonstrated significant anti-angiogenic properties, which are crucial for inhibiting tumor growth. uni.lunih.gov Angiogenesis, the formation of new blood vessels, is a vital process for solid tumors to grow and metastasize. bohrium.com Research has shown that hydralazine can inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). uni.lunih.gov It also suppresses the formation of new blood vessels in models such as the rat aortic ring and the chicken chorioallantoic membrane (CAM) assay. uni.lunih.gov
The mechanism behind this anti-angiogenic effect appears to involve the interference with key signaling pathways. Hydralazine has been found to reduce the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), two critical growth factors in angiogenesis. uni.lunih.gov By downregulating these factors, hydralazine can attenuate tumor angiogenesis and inhibit tumor growth, suggesting its potential as an effective agent in cancer therapy. uni.lunih.gov Some studies propose that hydralazine's ability to inhibit hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes leads to the activation of the HIF pathway, which in turn initiates a pro-angiogenic phenotype; this represents a novel mechanism of action. ahajournals.org
Antibacterial Activity:
Recent studies have highlighted the potential of hydralazine as an antibacterial and antibiofilm agent against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov This is particularly relevant in the era of rising multidrug-resistant (MDR) bacteria. mdpi.comnih.gov
Hydralazine has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govtandfonline.com It has been observed to disrupt the bacterial cell morphology and inhibit biofilm formation. mdpi.comnih.gov The minimum inhibitory concentration (MIC) values have been reported to range from 39.5 to 625 μg/mL against different strains. mdpi.com Furthermore, hydralazine has demonstrated synergistic or additive effects when combined with conventional antibiotics like gentamicin (B1671437) and oxacillin (B1211168). mdpi.comnih.govnih.govtandfonline.com
Molecular docking studies suggest that hydralazine may exert its antibacterial effect by interacting with essential bacterial proteins such as DNA gyrase, tyrosyl-tRNA synthetase (TyrRS), and topoisomerase IV, which are vital for bacterial survival and replication. mdpi.comnih.govtandfonline.com
| Therapeutic Area | Mechanism of Action | Research Findings |
| Anti-Angiogenesis | Inhibition of VEGF and bFGF signaling pathways. uni.lunih.gov | Inhibits endothelial cell proliferation, migration, and tube formation; suppresses tumor growth and angiogenesis in vivo. uni.lunih.gov |
| Antibacterial | Interaction with essential bacterial enzymes like DNA gyrase and TyrRS. mdpi.comnih.govtandfonline.com | Exhibits antibacterial and antibiofilm activity against Gram-positive and Gram-negative bacteria, including MRSA; shows synergy with other antibiotics. mdpi.comnih.govnih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects
To gain a deeper understanding of the biological effects of dihydralazine and its derivatives, researchers are increasingly turning to multi-omics approaches. By integrating data from genomics, transcriptomics, and other "omics" fields, a more holistic picture of the drug's mechanism of action, metabolic pathways, and potential for personalized medicine can be achieved.
Pharmacogenomics:
The metabolism of hydralazine is significantly influenced by an individual's genetic makeup, particularly the N-acetyltransferase 2 (NAT2) enzyme. nih.govnih.gov The NAT2 gene is highly polymorphic, leading to different acetylation phenotypes in the population, broadly categorized as "slow acetylators" and "fast acetylators". nih.govnih.gov Slow acetylators metabolize hydralazine at a slower rate, resulting in higher plasma concentrations of the drug, which may lead to increased efficacy but also a higher risk of adverse effects. nih.gov Conversely, fast acetylators may require higher doses to achieve the same therapeutic effect. nih.gov The FDA has recognized the importance of this pharmacogenomic biomarker in the drug's labeling. nih.govclinpgx.org Genotype-guided therapy, using information about a patient's NAT2 status, could help personalize hydralazine dosing to maximize efficacy and minimize risks. nih.gov
Transcriptomics:
Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, can reveal how drugs like hydralazine alter gene expression. In a study on hypertensive rats, hydralazine was shown to induce significant changes in mRNA expression in the kidney. ahajournals.org Such studies can help identify the molecular pathways affected by the drug, distinguishing between effects that are dependent on or independent of its blood pressure-lowering action. ahajournals.org For example, transcriptomic analysis of hydrazine (B178648) (a related compound) in mouse lung epithelial cells revealed a dose-dependent activation of genes associated with the G2/M DNA damage checkpoint, leading to S-phase cell cycle arrest. nih.gov This kind of data provides valuable mechanistic insights into the cellular responses to the compound.
| Omics Field | Key Findings for Hydralazine/Dihydralazine | Implications |
| Pharmacogenomics | Metabolism is heavily dependent on the NAT2 gene polymorphism, leading to "slow" and "fast" acetylator phenotypes. nih.govnih.gov | Potential for genotype-guided dosing to personalize therapy, improve efficacy, and reduce adverse effects. nih.gov |
| Transcriptomics | Induces significant changes in gene expression, particularly in the kidney. ahajournals.org Related compounds show effects on cell cycle regulation genes. nih.gov | Elucidates molecular mechanisms of action and cellular responses beyond the primary pharmacological effect. ahajournals.orgnih.gov |
Application of Artificial Intelligence and Machine Learning in Dihydralazine Mesylate Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmaceutical research and have the potential to significantly accelerate the study of compounds like this compound. nih.govnih.gov These technologies can analyze vast and complex datasets to uncover new insights, predict properties, and optimize research and development processes. mdpi.commdpi.com
In the context of dihydralazine research, AI and ML can be applied in several ways:
Predicting Drug-Drug Interactions: ML models can be trained on large databases of known drug interactions to predict potential interactions for dihydralazine with other medications. ijsrtjournal.comfrontiersin.org By analyzing chemical structures, biological targets, and other features, these models can identify previously unknown risks, enhancing patient safety. openaccessgovernment.org
Optimizing Drug Delivery Systems: AI algorithms can analyze data from formulation studies to predict the optimal composition of excipients and polymers for advanced delivery systems, such as nanoparticles or transdermal patches, to achieve desired release profiles and stability. mdpi.com
Identifying New Therapeutic Uses (Drug Repurposing): By mining biomedical literature, electronic health records, and biological databases, AI can identify novel connections between dihydralazine's molecular targets and various diseases, suggesting new avenues for drug repurposing. mdpi.com
Analyzing Omics Data: ML is particularly well-suited for analyzing the large and complex datasets generated by transcriptomic and pharmacogenomic studies. nih.gov These algorithms can identify complex patterns and correlations that may not be apparent with traditional statistical methods, leading to a deeper understanding of the drug's mechanism of action and biomarkers for patient stratification.
The integration of AI and ML into hypertension research and drug development is still evolving, but it holds the promise of creating more precise risk prediction models and personalized treatment approaches for patients. nih.gov
| AI/ML Application Area | Potential Impact on Dihydralazine Research |
| Drug-Drug Interaction Prediction | Enhanced safety by identifying potential adverse interactions with other drugs. frontiersin.orgopenaccessgovernment.org |
| Drug Delivery Optimization | Accelerated development of more effective and stable formulations. mdpi.com |
| Drug Repurposing | Identification of new potential therapeutic applications in non-hypertensive diseases. mdpi.com |
| Omics Data Analysis | Deeper mechanistic insights and discovery of biomarkers for personalized medicine. nih.gov |
Q & A
Q. How is dihydralazine mesylate pharmacologically classified, and how do its salt forms impact experimental dosing regimens?
this compound is classified as a hydrazinophthalazine derivative under the WHO Anatomical Therapeutic Chemical (ATC) system. The oral Defined Daily Dose (DDD) is higher than the parenteral DDD due to differences in bioavailability between the mesylate (oral) and chloride (parenteral) salt forms . Researchers must account for salt-specific pharmacokinetics when designing dosing regimens, ensuring equivalence studies validate bioavailability across formulations.
Q. What validated analytical methods are recommended for quantifying this compound in stability studies?
UV/Vis spectrophotometry is a robust method for assessing photodegradation, as spectral changes (e.g., shifts at 272–343 nm) can indicate degradation products. Method validation should include parameters like linearity, precision, and specificity, with degradation thresholds set using International Council for Harmonisation (ICH) guidelines (e.g., ≤10% degradation under 18,902 kJ m⁻² exposure) . For impurity profiling, HPLC coupled with mass spectrometry is advised to detect hydrazine-related genotoxic impurities .
Q. How does light exposure affect this compound stability, and what experimental controls are critical?
this compound exhibits photodegradation under high-energy light (≥56,706 kJ m⁻²), with degradation rates escalating from 2.85% (1 ICH dose) to 100% (6 ICH doses). Stability studies must include UV/Vis spectral monitoring and control for drug combinations (e.g., hydrochlorothiazide), which accelerate degradation through synergistic interactions . Use amber vials and inert atmospheres to minimize photolytic and oxidative degradation.
Q. What are common genotoxic impurities in this compound synthesis, and how are they mitigated?
Hydrazine, hydrazides, and hydrazones are potential impurities due to the compound’s hydrazinophthalazine backbone. Downstream acid-washing steps (e.g., HCl treatment) can remove basic impurities, while genotoxic risk assessments (per ICH M7) should guide analytical thresholds. Structural alerts for mutagenicity require in silico and in vitro screening during early development .
Advanced Research Questions
Q. How do drug-drug interactions influence this compound stability in combination therapies?
Co-formulation with hydrochlorothiazide increases this compound photodegradation by 10-fold (28.98% vs. 2.85% under 1 ICH dose) due to reactive intermediate formation. Experimental designs should include forced degradation studies of individual and combined formulations, with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under varying conditions .
Q. What challenges arise in synthesizing this compound precursors, and how can they be resolved?
Mesylate precursors are prone to cyclization via nucleophilic attack by the pyridine nitrogen, forming inactive pyridinium byproducts. Synthetic routes must optimize reaction conditions (e.g., low temperature, anhydrous solvents) and employ real-time monitoring (e.g., NMR, LC-MS) to isolate intermediates before cyclization .
Q. How should researchers address discrepancies in photodegradation data between monotherapies and combination therapies?
Contradictory degradation rates (e.g., dihydralazine alone vs. with hydrochlorothiazide) necessitate mechanistic studies to identify interaction pathways. Use computational chemistry (e.g., DFT calculations) to model reactive sites and validate findings with tandem mass spectrometry (MS/MS) .
Q. What strategies ensure robust impurity profiling during early-stage development of this compound?
Implement Quality by Design (QbD) principles, including risk assessments for synthetic byproducts and degradation products. Use orthogonal analytical methods (e.g., HPLC-UV, GC-MS) with sensitivity to hydrazine derivatives. Accelerated stability studies under ICH Q1A conditions are critical for establishing control strategies .
Q. Methodological Notes
- Experimental Design : Prioritize salt-specific pharmacokinetic studies and forced degradation protocols.
- Data Analysis : Use kinetic models (e.g., zero/first-order decay) for stability data and multivariate analysis for impurity correlations.
- Validation : Align with ICH guidelines for analytical method validation (Q2) and impurity thresholds (M7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
